1,2-Dibromo-3-(trifluoromethyl)benzene
Overview
Description
1,2-Dibromo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate in solvents like ethanol or toluene.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of bromine atoms.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with functional groups like amines, thiols, or ethers.
Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Reduction Reactions: The major product is 3-(trifluoromethyl)benzene.
Scientific Research Applications
1,2-Dibromo-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dibromo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .
Comparison with Similar Compounds
- 1,3-Dibromo-5-(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 1,2-Dibromo-4-(trifluoromethyl)benzene
Comparison: 1,2-Dibromo-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 1,3-dibromo-5-(trifluoromethyl)benzene isomer may exhibit different reactivity patterns due to the meta positioning of the substituents . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene has two trifluoromethyl groups, which can further enhance the electron-withdrawing effects and alter its chemical behavior .
Properties
IUPAC Name |
1,2-dibromo-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVVXUSTAMOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381221 | |
Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
493038-92-9 | |
Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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